

A Comparative Spectroscopic Guide to (S)-(+)-1-Aminoindan for Researchers

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Compound of Interest

Compound Name: (S)-(+)-1-Aminoindan

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A detailed spectroscopic analysis of **(S)-(+)-1-Aminoindan**, a valuable chiral building block in pharmaceutical synthesis, is presented below. This guide offers a comparative overview of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data alongside its enantiomer, (R)-(-)-1-Aminoindan, and another common chiral amine, (R)-(+)-1-Phenylethylamine. The provided data and experimental protocols are intended to assist researchers, scientists, and drug development professionals in compound identification, purity assessment, and quality control.

Introduction

(S)-(+)-1-Aminoindan is a crucial intermediate in the synthesis of various pharmaceuticals, most notably the anti-Parkinson's drug Rasagiline. Its stereochemical purity is paramount to the efficacy and safety of the final active pharmaceutical ingredient. Spectroscopic techniques such as NMR and IR are indispensable tools for the unambiguous characterization and enantiomeric purity determination of such chiral molecules. This guide provides a compilation of key spectroscopic data to facilitate these analyses.

Spectroscopic Data Comparison

The following tables summarize the characteristic ^1H NMR, ^{13}C NMR, and IR spectral data for **(S)-(+)-1-Aminoindan** and its counterparts.

^1H NMR Spectral Data

Solvent: Chloroform-d (CDCl₃)

Compound	Proton Assignment	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
(S)-(+)-1-Aminoindan	H-1	~4.15	t	8.0
	H-2	~2.95 (dd), ~2.50 (m)	m	-
	H-3	~2.80 (dt), ~2.05 (m)	m	-
	Aromatic H	7.10 - 7.30	m	-
	NH ₂	~1.60	s (br)	-
(R)-(-)-1-Aminoindan	H-1	~4.15	t	8.0
	H-2	~2.95 (dd), ~2.50 (m)	m	-
	H-3	~2.80 (dt), ~2.05 (m)	m	-
	Aromatic H	7.10 - 7.30	m	-
	NH ₂	~1.60	s (br)	-
(R)-(+)-1-Phenylethylamin e[1]	Phenyl H	7.20 - 7.40	m	-
	CH	4.15	q	6.6
	NH ₂	1.55	s (br)	-

|| CH₃ | 1.40 | d | 6.6 |

Note: The ^1H NMR spectra of the enantiomers (S)-(+)- and (R)-(-)-1-Aminoindan are identical in a non-chiral environment. Chiral resolving agents are required to differentiate them by NMR.

^{13}C NMR Spectral Data

Solvent: Chloroform-d (CDCl_3)

Compound	Carbon Assignment	Chemical Shift (δ , ppm)
(S)-(+)-1-Aminoindan	C-1	-57.5
	C-2	-30.5
	C-3	-34.0
	Aromatic C	-122.5, -124.7, -126.8, -128.0
	Aromatic C (quaternary)	-143.0, -146.0
(R)-(-)-1-Aminoindan	C-1	-57.5
	C-2	-30.5
	C-3	-34.0
	Aromatic C	-122.5, -124.7, -126.8, -128.0
	Aromatic C (quaternary)	-143.0, -146.0
(R)-(+)-1-Phenylethylamine	CH	-51.5
	CH_3	-25.5
	Aromatic C	-126.0, -127.0, -128.5

|| Aromatic C (quaternary) | ~146.0 |

Note: Similar to ^1H NMR, the ^{13}C NMR spectra of enantiomers are identical without a chiral environment.

IR Spectral Data

Sample Preparation: Neat (liquid film)

Compound	Vibrational Mode	Frequency (cm ⁻¹)
(S)-(+)-1-Aminoindan	N-H stretch (asymmetric)	~3360
	N-H stretch (symmetric)	~3290
	C-H stretch (aromatic)	~3060, 3020
	C-H stretch (aliphatic)	~2940, 2840
	N-H bend (scissoring)	~1600
	C=C stretch (aromatic)	~1480, 1460
	C-N stretch	~1130
(R)-(-)-1-Aminoindan[2]	N-H stretch (asymmetric)	~3360
	N-H stretch (symmetric)	~3290
	C-H stretch (aromatic)	~3060, 3020
	C-H stretch (aliphatic)	~2940, 2840
	N-H bend (scissoring)	~1600
	C=C stretch (aromatic)	~1480, 1460
	C-N stretch	~1130
(R)-(+)-1-Phenylethylamine[3]	N-H stretch	~3360, 3280
	C-H stretch (aromatic)	~3080, 3060, 3020
	C-H stretch (aliphatic)	~2960, 2920, 2850
	N-H bend	~1600
	C=C stretch (aromatic)	~1490, 1450

|| C-N stretch | ~1120 |

Experimental Protocols

NMR Spectroscopy

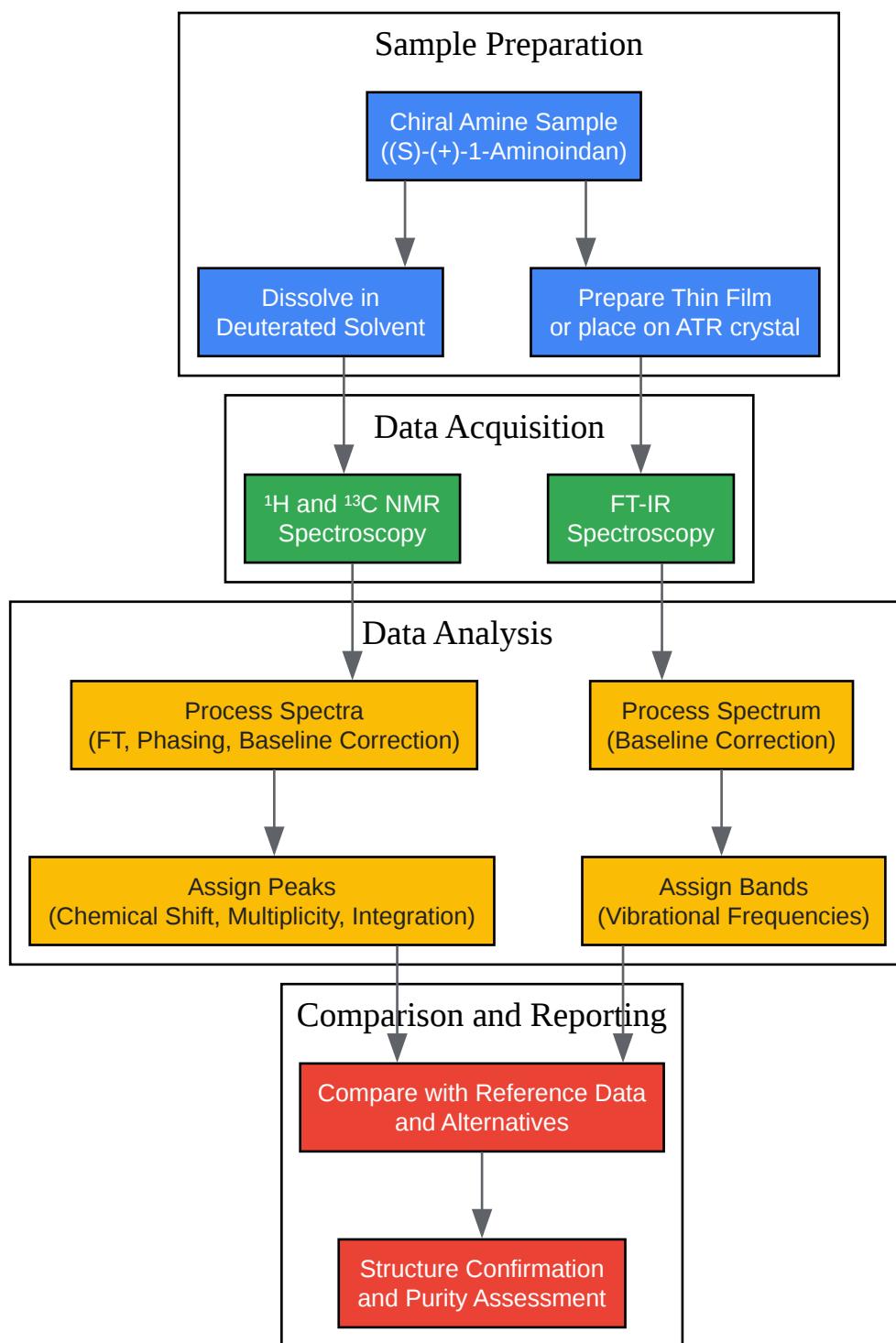
A sample of the amine (typically 5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, Methanol-d₄, or DMSO-d₆) in a standard 5 mm NMR tube.^[4] Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm). Spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. For enantiomeric purity determination, a chiral solvating agent or a chiral derivatizing agent can be added to the NMR tube to induce chemical shift differences between the enantiomers.

Infrared (IR) Spectroscopy

For liquid samples such as 1-aminoindan, the simplest method is to prepare a thin film.^[5] A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr), which are then gently pressed together to form a thin, uniform film. The plates are then mounted in the spectrometer for analysis. Alternatively, Attenuated Total Reflectance (ATR)-FTIR spectroscopy can be used, where a drop of the liquid is placed directly onto the ATR crystal.^[6] The spectrum is typically recorded over the range of 4000-400 cm^{-1} . A background spectrum of the clean, empty salt plates or ATR crystal should be recorded and subtracted from the sample spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chiral amine like **(S)-(+)-1-Aminoindan**.

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Caption: Workflow for the Spectroscopic Analysis of Chiral Amines.

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